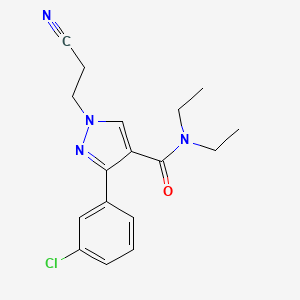

![molecular formula C22H30N6O B5515980 9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)

9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to the one , can be achieved through various synthetic routes. A notable method involves the intramolecular spirocyclization of 4-substituted pyridines. This process includes the activation of the pyridine ring with ethyl chloroformate followed by the intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Additionally, the synthesis might involve base-promoted [5+1] double Michael addition reactions for generating diazaspiro[5.5]undecane derivatives from diaryliedene acetones (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic core, integrating a cyclohexanone unit that often prefers a chair conformation due to its stability. Single-crystal X-ray studies and quantum chemical computations have been used to elucidate the geometric and electronic structures of these molecules, providing insight into their stability and reactivity patterns (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including aminomethylation and cycloaddition, which allow for the introduction of functional groups and further modification of the molecular framework. These reactions are pivotal for diversifying the chemical structures and enhancing the biological relevance of these compounds (Khrustaleva et al., 2017).

科学的研究の応用

Synthesis Techniques

The construction of derivatives similar to 9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one can be achieved through intramolecular spirocyclization of substituted pyridines, demonstrating the feasibility of synthesizing such complex molecules (Parameswarappa & Pigge, 2011). This methodology involves in situ activation followed by the addition of a nucleophile, showcasing advanced synthetic strategies for constructing diazaspiro[5.5]undecane derivatives.

Biological Activity and Applications

Compounds featuring the diazaspiro[5.5]undecane framework, akin to the structure , have been reported to possess significant biological activities. For instance, derivatives of 1,9-diazaspiro[5.5]undecanes have been explored for their potential in treating a variety of disorders including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017). This highlights the therapeutic potential of such compounds in medicinal chemistry and drug development.

Antimicrobial and Anticonvulsant Properties

Synthesized derivatives of diazaspiro[5.5]undecane compounds have been evaluated for antimicrobial activity, showcasing their potential in addressing bacterial and fungal infections (El-Kalyoubi, Agili, & Youssif, 2015). Furthermore, certain diazaspiro[5.5]undecane derivatives exhibit anticonvulsant profiles, suggesting their utility in the development of new treatments for seizure disorders (Aboul-Enein, El-Azzouny, Attia, Maklad, Aboutabl, Ragab, & Abd El-Hamid, 2014).

Novel Synthetic Routes

Efficient synthesis of trispiropyrrolidine/thiapyrrolizidines using a novel dipolarophile related to diazaspiro[5.5]undecane underscores the versatility of these frameworks in constructing complex molecular architectures (Singh & Singh, 2017). This approach, leveraging deep eutectic solvents, highlights innovative methodologies for generating structurally diverse and biologically relevant compounds.

特性

IUPAC Name |

9-(6-cyclopropylpyrimidin-4-yl)-2-(3-imidazol-1-ylpropyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O/c29-21-4-5-22(15-28(21)10-1-9-26-13-8-23-17-26)6-11-27(12-7-22)20-14-19(18-2-3-18)24-16-25-20/h8,13-14,16-18H,1-7,9-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRINKZOVFDHSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCC4(CCC(=O)N(C4)CCCN5C=CN=C5)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

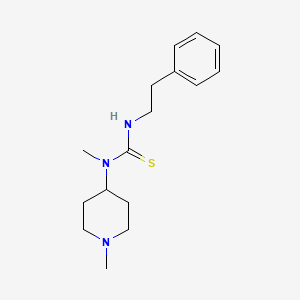

![2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5515901.png)

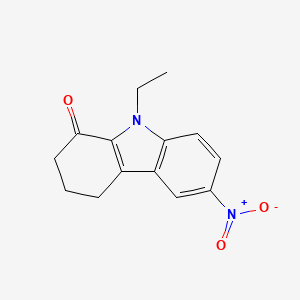

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)

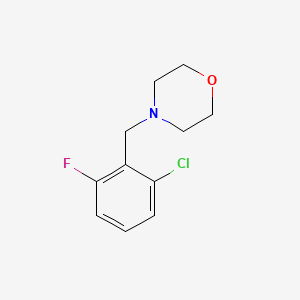

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)

![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)

![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)

![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)

![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)

![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)

![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)